1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride

Catalog No.
S14332946
CAS No.
63979-04-4
M.F
C14H21Cl2NO2
M. Wt
306.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-d...

CAS Number

63979-04-4

Product Name

1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride

IUPAC Name

(5-chloro-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride

Molecular Formula

C14H21Cl2NO2

Molecular Weight

306.2 g/mol

InChI

InChI=1S/C14H20ClNO2.ClH/c1-16(2)11-7-5-6-9-10(15)8-12(17-3)14(18-4)13(9)11;/h8,11H,5-7H2,1-4H3;1H

InChI Key

BGJLYIBSTBLFTQ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCCC2=C(C=C(C(=C12)OC)OC)Cl.[Cl-]

1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride is a complex organic compound characterized by its unique structural features. This compound contains a naphthalene ring system, which is a bicyclic aromatic hydrocarbon, and incorporates several functional groups including chloro and methoxy substituents. The molecular formula for this compound is C15_{15}H20_{20}ClN2_2O2_2·HCl, indicating the presence of chlorine and nitrogen atoms along with methoxy groups that contribute to its chemical behavior and potential biological activity.

The chemical reactivity of 1-Naphthylamine derivatives can be influenced by the presence of the chloro and methoxy groups. Common reactions may include:

  • Nucleophilic Substitution: The chloro substituent can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, where electrophiles can attack the aromatic system.
  • Reduction Reactions: The compound can be reduced to form amine derivatives through catalytic hydrogenation or other reducing agents.

These reactions are significant for modifying the compound to enhance its biological activity or to synthesize related compounds.

1-Naphthylamine derivatives have been investigated for their biological activities, particularly in pharmacology. They exhibit potential as:

  • Antitumor Agents: Some studies suggest that these compounds may have antitumor properties, potentially inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Certain derivatives demonstrate antimicrobial effects against various pathogens.
  • Enzyme Inhibition: Interaction with specific enzymes has been noted, which may lead to therapeutic applications in treating enzyme-related disorders.

The biological activity of this compound is largely attributed to its structural characteristics and the presence of functional groups that interact with biological targets.

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride can be achieved through various methods:

  • Reduction of Naphthalene Derivatives: Starting with naphthalene derivatives, catalytic hydrogenation can yield tetrahydro derivatives.
  • Alkylation Reactions: The introduction of dimethyl groups at the nitrogen atom can be accomplished through alkylation using appropriate alkylating agents.
  • Chlorination and Methoxylation: Subsequent chlorination and methoxylation steps can be performed to introduce chloro and methoxy groups at specific positions on the naphthalene ring.

These synthesis methods allow for the tailored production of this compound with desired properties.

1-Naphthylamine derivatives have diverse applications across various fields:

  • Pharmaceutical Development: Due to their potential biological activities, these compounds are explored in drug development for treating cancer and infections.
  • Chemical Research: They serve as intermediates in synthesizing other complex organic molecules in chemical research.
  • Material Science: Some derivatives are utilized in developing materials with specific properties due to their unique chemical structures.

Interaction studies involving 1-Naphthylamine derivatives often focus on their binding affinities with biological targets such as enzymes and receptors. Notable interactions include:

  • Binding Affinities: Studies may assess how well these compounds bind to specific enzymes or receptors involved in disease processes.
  • Pharmacodynamics: Understanding how these compounds affect biological systems helps elucidate their potential therapeutic mechanisms.
  • Pharmacokinetics: Investigating how these compounds are absorbed, distributed, metabolized, and excreted in biological systems is crucial for evaluating their safety and efficacy.

These studies are essential for understanding the pharmacological profiles of 1-Naphthylamine derivatives.

1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesNotable Differences
1-NaphthylamineSimple naphthylamine structureLacks chloro and methoxy groups
8-Chloro-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydronaphthaleneDimethyl substitution at nitrogenIncreased steric hindrance
1-Naphthylamine N,N-dimethyl-5-methoxyDimethyl substitutionDifferent biological activity profile
N-Ethyl-naphthalenesulfonamideSulfonamide functional groupDifferent reactivity due to sulfonamide

The uniqueness of 1-Naphthylamine, 1,2,3,4-tetrahydro-5-chloro-7,8-dimethoxy-N,N-dimethyl-, hydrochloride lies in its specific combination of functional groups that influence both its chemical reactivity and biological activity profile compared to these similar compounds.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

305.0949343 g/mol

Monoisotopic Mass

305.0949343 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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